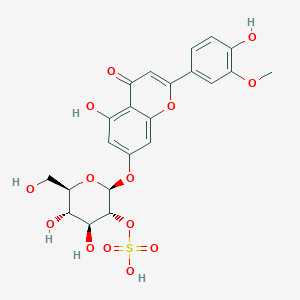
Thalassiolin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Thalassiolin B is typically isolated from the hydroethanolic extract of Thalassia testudinum . The extraction process involves the use of aqueous ethanol to obtain the crude extract, followed by bioassay-guided fractionation to isolate this compound . The structure of this compound is established using 1H and 13C NMR spectroscopy .
Análisis De Reacciones Químicas
Thalassiolin B undergoes various chemical reactions, including:
Inhibition of Enzymes: It inhibits the activity of cytochrome P450 enzymes, specifically CYP1A1 and CYP2B.
Antimutagenic Effects: This compound has been shown to inhibit benzo[a]pyrene-induced mutagenicity.
Aplicaciones Científicas De Investigación
Thalassiolin B has a wide range of scientific research applications:
Mecanismo De Acción
Thalassiolin B exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Antinociceptive Action: This compound inhibits acid-sensing ion channels (ASICs) in dorsal root ganglion neurons, reducing pain sensation.
Cytotoxic Effects: It induces reactive oxygen species (ROS) generation and pro-apoptotic effects in cancer cells.
Comparación Con Compuestos Similares
Thalassiolin B can be compared with other sulphated flavone glycosides such as:
Thalassiolin A: Another compound isolated from Thalassia testudinum, known for its antibiotic activity.
Quercetin: A well-known flavonoid with antioxidant properties, but lacking the sulphate group present in this compound.
This compound stands out due to its unique sulphated structure, which contributes to its distinct biological activities .
Propiedades
Número CAS |
518057-59-5 |
|---|---|
Fórmula molecular |
C22H22O14S |
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H22O14S/c1-32-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)34-14)33-22-21(36-37(29,30)31)20(28)19(27)17(8-23)35-22/h2-7,17,19-25,27-28H,8H2,1H3,(H,29,30,31)/t17-,19-,20+,21-,22-/m1/s1 |
Clave InChI |
UKJYXZRYJZSCBM-MIUGBVLSSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OS(=O)(=O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OS(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)

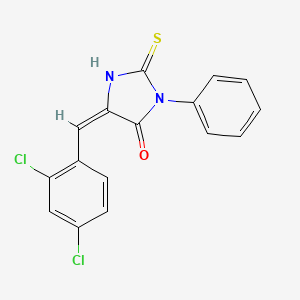
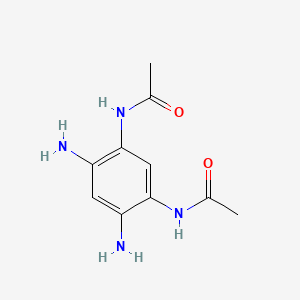
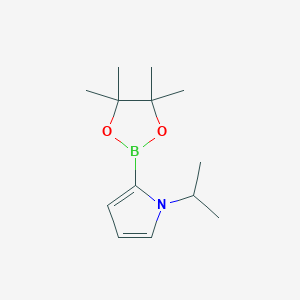
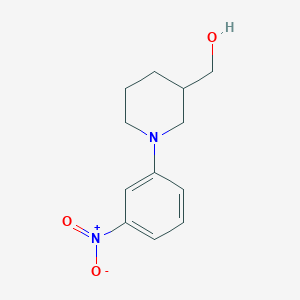

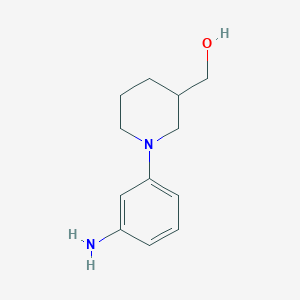
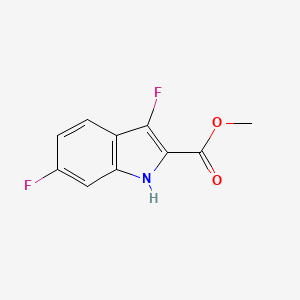
![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
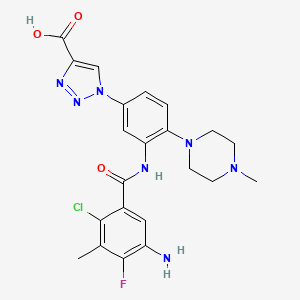
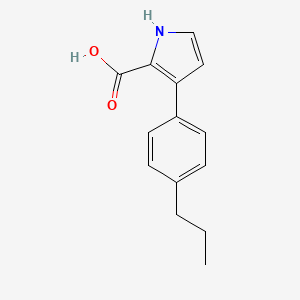
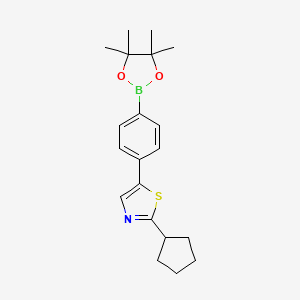
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
